molecular formula C15H14O2 B3355128 3-Ethoxybenzophenone CAS No. 61955-99-5

3-Ethoxybenzophenone

Cat. No. B3355128
CAS RN: 61955-99-5
M. Wt: 226.27 g/mol
InChI Key: IIVNEWOXXBECGK-UHFFFAOYSA-N
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Description

3-Ethoxybenzophenone is a derivative of benzophenone, which is an organic compound with the formula (C6H5)2CO . Benzophenone is a white solid that is soluble in organic solvents and is a widely used building block in organic chemistry .


Synthesis Analysis

The synthesis of benzophenone derivatives like 3-Ethoxybenzophenone can be achieved through various methods. One such method is the Friedel-Crafts alkylation and acylation . Another method involves the use of Pd catalyzed cross-coupling . The synthesis of new benzophenone derivatives has also been reported, which involves molecular hybridization .


Molecular Structure Analysis

The molecular structure of 3-Ethoxybenzophenone would be similar to that of benzophenone, with an ethoxy group (-OCH2CH3) attached to the third carbon of one of the phenyl rings . The exact structure can be determined using tools like a structural formula editor and a 3D model viewer .


Chemical Reactions Analysis

The chemical reactions involving 3-Ethoxybenzophenone could be similar to those of benzophenone. For instance, benzophenone-3, an important organic UV filter, undergoes degradation initiated by hydroxyl (OH) radical in the atmosphere .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethoxybenzophenone would be similar to those of benzophenone. Physical properties include characteristics that can be measured without changing the composition of the sample, such as mass, color, and volume . Chemical properties describe the characteristic ability of a substance to react to form new substances .

Scientific Research Applications

Reproductive Toxicity Studies

3-Ethoxybenzophenone and similar phenolic compounds, such as benzophenone-3 (BP-3), are often used in skincare products and as food additives. Research has indicated potential reproductive toxicity associated with these compounds. For instance, BP-3 exposure in humans has been linked to variations in birth weights and gestational ages, while animal studies have shown effects on reproductive parameters like sperm density and egg production (Ghazipura et al., 2017).

Metabolism and Endocrine Effects

Studies have explored how compounds like BP-3 are metabolized by liver microsomes in rats and humans. This research is crucial for understanding the potential endocrine-disrupting activities of these substances. Some metabolites have shown varying degrees of estrogenic and anti-androgenic activities (Watanabe et al., 2015).

Dermal Absorption and Disposition

The absorption and disposition of benzophenone derivatives, including BP-3, after dermal administration, have been a subject of study. This research is pertinent in understanding the bioavailability and potential risks associated with the dermal exposure of these compounds (Okereke et al., 1994).

Environmental Degradation and Bioremediation

Environmental degradation of compounds like 3-phenoxybenzoate, a metabolite related to 3-Ethoxybenzophenone, has been investigated. A specific bacterium was identified capable of degrading 3-phenoxybenzoate, converting it into simpler compounds. This research contributes to the understanding of bioremediation processes for environmental pollutants (Topp & Akhtar, 1991).

Photostability and UV Filtering

The stability of UV filters, including benzophenone-3 (BP-3), in chlorinated water has been examined. This study is crucial for understanding the behavior of these compounds in aquatic environments and their potential to form halogenated by-products (Negreira et al., 2008).

Catalytic and Polymer Applications

Research has explored the use of derivatives of 3-Ethoxybenzophenone in catalysis and polymer-metal complexes. These studies contribute to the development of materials with potential applications in industry and medicine (Patel et al., 2009).

properties

IUPAC Name

(3-ethoxyphenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-17-14-10-6-9-13(11-14)15(16)12-7-4-3-5-8-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVNEWOXXBECGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474573
Record name 3-ETHOXYBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxybenzophenone

CAS RN

61955-99-5
Record name 3-ETHOXYBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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